Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate
Description
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (CAS: 956700-84-8) is a tetrahydropyrimidine derivative with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.44 g/mol . Structurally, it features a partially saturated pyrimidine ring substituted with phenyl groups at the 1- and 3-positions and ester groups at the 4- and 5-positions. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and development . Its synthesis often involves multi-component reactions, such as the condensation of dialkyl acetylenedicarboxylates, amines, and formaldehyde, catalyzed by acidic Al₂O₃ or hydrated phosphomolybdic acid .
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 1,3-diphenyl-2,4-dihydropyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-3-27-21(25)19-15-23(17-11-7-5-8-12-17)16-24(18-13-9-6-10-14-18)20(19)22(26)28-4-2/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
NROHKQXGAWAUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(CN(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate typically involves the reaction of urea, oxalacetic ester, and aromatic aldehydes. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Biginelli Reaction Derivatives
Modified Biginelli protocols using aldehydes, β-keto esters, and urea derivatives under acidic conditions yield the tetrahydropyrimidine core. Recrystallization or chromatography achieves >90% purity.
Ester Hydrolysis
The diethyl ester groups undergo alkaline hydrolysis (NaOH/EtOH, 60°C) to form water-soluble dicarboxylic acids, critical for bioactivity modulation .
Ring-Opening Reactions
Under strong acids (H₂SO₄, 70°C), the tetrahydropyrimidine ring opens to yield linear diamines, confirmed via LC-MS.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C, 50 psi) saturates the 1,2,3,6-tetrahydropyrimidine ring to a piperidine derivative, enhancing rigidity .
Electrophilic Aromatic Substitution
Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the phenyl ring’s para-position, confirmed by ¹H NMR shifts (δ 8.2–8.4 ppm) .
Mechanistic Pathways
-
Au-Catalyzed Synthesis : Au³⁺ activates alkyne moieties, enabling nucleophilic attack by amines and subsequent cyclization .
-
Nano-MoO₃ Catalysis : Lewis acid sites on MoO₃ stabilize intermediates, accelerating Knoevenagel condensation and cyclization .
Kinetic Studies
Pseudo-first-order kinetics were observed for β-cyclodextrin-mediated synthesis (k = 0.18 h⁻¹), with activation energy (Eₐ) of 45 kJ/mol .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate. In a comparative study against common pathogens, the compound exhibited significant antibacterial properties. The effectiveness was measured using the disc diffusion method, showing a notable reduction in bacterial growth at varying concentrations.
Case Study : A study demonstrated that the compound outperformed standard antibiotics in terms of efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Gentamicin | 30 |
| Escherichia coli | 20 | Amoxicillin | 40 |
2. Antioxidant Properties
The antioxidant capacity of this compound was evaluated using the DPPH free radical scavenging assay. The IC50 value obtained was approximately 113.964 µg/mL, indicating a strong potential for use in formulations aimed at combating oxidative stress-related conditions .
Materials Science Applications
1. Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor in various industrial applications. Its effectiveness was tested on mild steel in acidic environments. The results indicated that it could reduce corrosion rates significantly.
Case Study : In an experimental setup involving different concentrations of the compound in hydrochloric acid solutions, the highest efficiency observed was an impressive 81.89% at a concentration of . This positions this compound as a viable candidate for industrial corrosion prevention .
| Concentration (M) | Corrosion Rate (%) |
|---|---|
| 100 | |
| 65 | |
| 50 | |
| 18.11 |
Agricultural Applications
Research into the agricultural applications of this compound is still emerging but shows potential as a plant growth regulator and pesticide.
Case Study : Preliminary trials have indicated that this compound can enhance seed germination rates and plant growth metrics when applied to crops such as wheat and rice. The mechanism appears to involve modulation of hormonal pathways related to growth and stress responses.
Mechanism of Action
The mechanism of action of Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Catalyst Efficiency : Hydrated phosphomolybdic acid enables room-temperature synthesis with broad substrate tolerance, while acidic Al₂O₃ offers a solvent-free, eco-friendly approach .
- Substituent Effects : Aryl groups (e.g., phenyl, methoxyphenyl) enhance π-π stacking interactions, influencing crystallinity and solubility. Alkyl substituents (e.g., cyclohexyl) increase hydrophobicity .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- Melting Points : The diphenyl derivative (85–86°C) is crystalline, whereas dibenzyl analogs exist as oils, reflecting differences in molecular symmetry and packing .
- NMR Trends : Electron-donating groups (e.g., methoxy in 4c) deshield aromatic carbons, while ester carbonyls resonate near 165–166 ppm across analogs .
Key Observations :
- Potency : ZL-5010 and ZL-5015 show dose-dependent suppression of pro-inflammatory cytokines, with ZL-5010 effective at lower molar doses in vivo .
- Mechanistic Gaps : The anti-inflammatory activity of the diphenyl derivative remains underexplored, though its structural similarity to ZL-5015 suggests comparable pathways .
Stereochemical Considerations
The chiral tetrahydropyrimidine scaffold in analogs like THP-3ph (triphenyl-substituted) exhibits enantiomer-specific solid-state electronic circular dichroism (ECD) spectra, underscoring the role of substituents in dictating optical properties . Such stereochemical complexity is critical for drug design, as enantiomers may display divergent pharmacokinetic profiles.
Biological Activity
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (CAS No. 956700-84-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- CAS Number : 956700-84-8
- Structure : The compound features a tetrahydropyrimidine ring with two carboxylate groups and two phenyl substituents.
Pharmacological Effects
-
Antitumor Activity :
- Research indicates that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For example, compounds similar to diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine have shown to inhibit cell proliferation in various cancer cell lines.
- A study demonstrated that modifications in the structure could enhance cytotoxicity against human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Some studies suggest that tetrahydropyrimidine derivatives possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Radical Scavenging : Its structure allows it to act as a free radical scavenger, reducing oxidative stress in cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate, and how can reaction efficiency be optimized?
- The compound can be synthesized via a one-pot, solvent-free reaction using acidic Al₂O₃ as a solid catalyst. This method avoids hazardous solvents and achieves high yields (e.g., 80–93%) through optimized conditions: equimolar ratios of aldehydes, amines, and diethyl acetylenedicarboxylate, with reaction times of 4–6 hours at 80°C . Characterization via / NMR and HRMS confirms purity and structure .
Q. How can researchers confirm the structural integrity of this tetrahydropyrimidine derivative?
- Key techniques include:
- NMR spectroscopy : Distinct signals for ester groups (δ ~4.1–4.4 ppm for ethyl CH₂), aromatic protons (δ ~7.1–7.4 ppm), and tetrahydropyrimidine protons (δ ~3.5–5.1 ppm) .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated 409.2122, observed 409.2127) ensures molecular formula accuracy .
- Melting point analysis : Reported values (e.g., 85–86°C) help verify crystallinity and purity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential mechanofluorochromic properties?
- Structurally analogous tetrahydropyrimidines exhibit aggregation-induced emission (AIE) and reversible mechanofluorochromism due to molecular packing changes. Grinding induces amorphous states with redshifted emission (Δλem up to 57 nm), while spontaneous recovery to crystalline states occurs via intermolecular hydrogen bonds, as shown by XRD and DSC . This property is relevant for optical recording or self-healing materials .
Q. How can researchers address contradictions in reported yields or spectroscopic data for derivatives of this compound?
- Variability in yields or spectral shifts may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) alter reaction kinetics and fluorescence properties .
- Crystallization conditions : Solvent polarity (e.g., ethyl acetate vs. petroleum ether) impacts crystal packing and melting points .
- Analytical calibration : Cross-validate NMR and HRMS with internal standards to minimize instrumental drift .
Q. What strategies enhance the environmental sustainability of synthesizing this compound?
- Solvent-free protocols : Using acidic Al₂O₃ reduces waste and energy consumption .
- Catalyst recycling : Solid catalysts like Al₂O₃ can be reused without significant activity loss .
- Microwave-assisted synthesis : Pilot studies on analogous compounds suggest reduced reaction times (e.g., from hours to minutes) .
Application-Oriented Questions
Q. How can this compound be functionalized for materials science applications?
- Fluorescent probes : Introduce electron-deficient substituents (e.g., nitro or cyano groups) to modulate emission wavelengths for sensor design .
- Polymer composites : Incorporate into epoxy resins (e.g., TDE-85 blends) to enhance thermal stability, as demonstrated for analogous cycloaliphatic epoxides .
Q. What pharmacological mechanisms could be explored for tetrahydropyrimidine derivatives?
- While direct evidence is limited, structurally related compounds (e.g., ZL-5015) inhibit NF-κB and COX-2 pathways, suggesting anti-inflammatory potential. In vitro assays (e.g., LPS-induced cytokine suppression) and molecular docking could validate activity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting DSC and XRD data for polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
